1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane
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Overview
Description
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[211]hexane is a bicyclic compound that features an iodomethyl group and a methoxymethyl group attached to an oxabicyclo[211]hexane framework
Scientific Research Applications
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing bioactive molecules.
Materials Science: Its bicyclic framework can be utilized in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Chemical Biology: The compound can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[21It is known that this compound is a bioisostere of benzenoids, which are commonly used in medicinal chemistry and crop science .
Mode of Action
The compound “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane” is synthesized through a catalytic approach that involves intermolecular coupling between olefins and bicyclo [1.1.0]butyl (BCB) ketones . The process is catalyzed by SmI2 and works for a wide range of electron-deficient alkenes and substituted BCB ketones .
Biochemical Pathways
The specific biochemical pathways affected by “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[21The compound is known to be a versatile synthetic intermediate, which suggests it may be involved in various biochemical pathways .
Result of Action
The compound “this compound” has been shown to be a versatile synthetic intermediate, which can be used in the expedient synthesis of a saturated hydrocarbon analogue of the broad-spectrum antimicrobial, phthalylsulfathiazole . This suggests that the compound may have potential antimicrobial effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[21The synthesis of this compound involves a catalytic process that works for a wide range of electron-deficient alkenes and substituted bcb ketones , suggesting that the reaction conditions could potentially influence its synthesis and subsequent action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane typically involves the formation of the oxabicyclo[2.1.1]hexane core followed by the introduction of the iodomethyl and methoxymethyl groups. One common approach is to start with a suitable bicyclic precursor and perform a series of functional group transformations. For example, the oxabicyclo[2.1.1]hexane core can be synthesized via an intramolecular cyclization reaction, and the iodomethyl and methoxymethyl groups can be introduced through halogenation and methylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve batch or continuous flow processes, depending on the scale and desired purity. The key steps include the preparation of the bicyclic core, functionalization with the iodomethyl and methoxymethyl groups, and purification to achieve the desired product quality. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or the bicyclic core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or thiols, while oxidation can produce aldehydes or carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-(Chloromethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
1-(Hydroxymethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the iodomethyl and methoxymethyl groups on the oxabicyclo[2.1.1]hexane framework provides a versatile platform for chemical modifications and applications .
Properties
IUPAC Name |
1-(iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO2/c1-10-5-7-2-8(3-7,4-9)11-6-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSQGHUJJZIQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(OC2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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